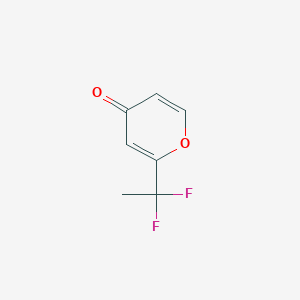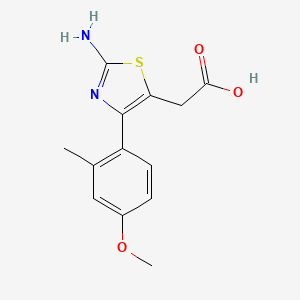
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide is a heterocyclic compound that belongs to the class of thiazoles Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with cyclopropylamine and a sulfonating agent. One common method includes the following steps:
Formation of 2-amino-4-methylthiazole: This can be achieved by reacting chloroacetone with thiourea under reflux conditions.
Cyclopropylation: The 2-amino-4-methylthiazole is then reacted with cyclopropylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and other reduced derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to the disruption of essential biological pathways, making it effective against certain diseases.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Lacks the cyclopropyl and sulfonamide groups, making it less versatile in biological applications.
2-Amino-5-methylthiazole: Similar structure but with different substitution patterns, leading to varied biological activities.
N-Cyclopropyl-4-methylthiazole-5-sulfonamide: Similar but without the amino group, affecting its reactivity and applications.
Uniqueness
2-Amino-N-cyclopropyl-4-methylthiazole-5-sulfonamide is unique due to the presence of both the cyclopropyl and sulfonamide groups, which enhance its biological activity and make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H11N3O2S2 |
|---|---|
Molecular Weight |
233.3 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S2/c1-4-6(13-7(8)9-4)14(11,12)10-5-2-3-5/h5,10H,2-3H2,1H3,(H2,8,9) |
InChI Key |
PQUXNZFBRSMKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)







